1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanone is an organic compound with the molecular formula C14H19NO2 It is a derivative of piperidine and is characterized by the presence of a methoxyphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethanone
- 2-Phenyl-1-(piperidin-1-yl)ethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
Uniqueness
1-(2-(4-Methoxyphenyl)piperidin-1-yl)ethanone is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H19NO2/c1-11(16)15-10-4-3-5-14(15)12-6-8-13(17-2)9-7-12/h6-9,14H,3-5,10H2,1-2H3 |
InChI Key |
XGBLYTQKGRHAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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